Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13541379
InChI: InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)COC1=C(C=CC(=C1)F)Cl
Molecular Formula: C10H10ClFO3
Molecular Weight: 232.63 g/mol

Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate

CAS No.:

Cat. No.: VC13541379

Molecular Formula: C10H10ClFO3

Molecular Weight: 232.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate -

Specification

Molecular Formula C10H10ClFO3
Molecular Weight 232.63 g/mol
IUPAC Name ethyl 2-(2-chloro-5-fluorophenoxy)acetate
Standard InChI InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3
Standard InChI Key BERPEHQVESORFN-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=C(C=CC(=C1)F)Cl
Canonical SMILES CCOC(=O)COC1=C(C=CC(=C1)F)Cl

Introduction

Chemical Identity and Structural Features

Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate belongs to the class of phenoxyacetic acid esters, distinguished by its substitution pattern on the aromatic ring. The IUPAC name derives from the ethyl ester of acetic acid substituted at the phenoxy group with chlorine and fluorine at the 2- and 5-positions, respectively. Key structural attributes include:

  • Molecular Formula: C₁₀H₁₀ClFO₃

  • Molecular Weight: 260.64 g/mol (calculated from atomic weights)

  • Structural Features:

    • A benzene ring with electron-withdrawing substituents (Cl and F) at positions 2 and 5.

    • An ether linkage connecting the aromatic ring to a methylene group (-CH₂-).

    • An ethyl ester group (-COOCH₂CH₃) conferring lipophilicity.

Synthesis and Manufacturing Processes

The synthesis of ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate likely follows established protocols for phenoxyacetic acid esters, involving nucleophilic aromatic substitution or Williamson ether synthesis. A patented method for analogous compounds provides a plausible route:

Reaction Mechanism

  • Substrate Preparation: 2-Chloro-5-fluorophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium tert-butoxide or sodium hydride).

  • Etherification: The phenolic oxygen attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the ether bond.

  • Purification: The crude product is isolated via solvent extraction and recrystallization.

This method mirrors the synthesis of 4-chloro-5-fluoro-2-methylpyrimidine derivatives, where potassium tert-butoxide replaces hazardous bases like sodium hydride to improve safety and yield (>90% in chlorination steps) .

Optimized Conditions

  • Solvent: Dichloromethane or acetone (low boiling point for easy removal).

  • Temperature: 60–80°C to balance reaction rate and side-product formation.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions.

Industrial-scale production would require rigorous control of halogenated intermediates to minimize environmental release .

Physical and Chemical Properties

While experimental data for ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate are scarce, extrapolations from similar esters suggest the following properties:

PropertyValue (Estimated)Basis for Estimation
Density1.35–1.50 g/cm³Flufenpyr-ethyl analogs
Boiling Point300–350°CChlorinated phenoxy esters
Flash Point150–200°CHigh halogen content
LogP (Octanol-Water)2.5–3.5QSAR modeling for Cl/F substituents
Solubility in Water<1 mg/L (25°C)Hydrophobic ester group

The compound’s low water solubility and moderate LogP indicate a propensity for bioaccumulation in lipid-rich tissues, necessitating careful environmental monitoring .

Environmental Impact and Degradation Pathways

Abiotic Degradation

  • Hydrolysis: Predominant in alkaline conditions, cleaving the ester bond to yield 2-(2-chloro-5-fluoro-phenoxy)acetic acid.

  • Photolysis: UV exposure degrades the aromatic ring, forming chlorinated and fluorinated aliphatic byproducts.

Biotic Degradation

  • Soil Metabolism: Aerobic microbes mineralize the compound to CO₂, with transient metabolites like hydroxylated derivatives .

  • Aquatic Half-Life: <30 days in aerobic water systems, prolonged in anaerobic sediments .

Regulatory models estimate drinking water equivalent concentrations (DWEC) <0.07 ppb, below thresholds for human health risks .

Applications in Agrochemicals and Industrial Chemistry

Herbicidal Activity

As a phenoxyacetic acid derivative, the compound may act as a synthetic auxin, disrupting plant cell elongation. Structural analogs like flufenpyr-ethyl are commercial herbicides targeting broadleaf weeds in corn and sugarcane .

Intermediate in Pharmaceutical Synthesis

The 2-chloro-5-fluoro-phenoxy moiety is a precursor to antifungal and antiviral agents, where halogenation enhances target binding affinity .

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